3,3'-Thiodipropionic acid

Overview

Description

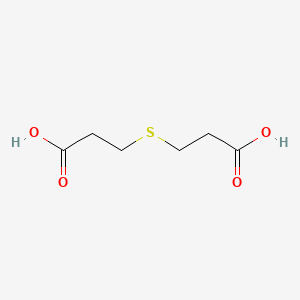

3,3'-Thiodipropionic acid (TDP) is a sulfur-containing dicarboxylic acid with the molecular formula $ \text{C}6\text{H}{10}\text{O}_4\text{S} $. It is characterized by a thioether linkage (-S-) connecting two propionic acid moieties. TDP is soluble in acetone and ethanol, slightly soluble in water, and has a melting point range of 127–134°C . Industrially, TDP is primarily used as an antioxidant in foodstuffs and plastics, where its esters (e.g., distearyl and dimyristyl derivatives) inhibit lipid peroxidation and thermal degradation .

Biotechnologically, TDP serves as a precursor for synthesizing polythioesters (PTEs) and sulfur-containing polyhydroxyalkanoates (PHAs). Certain bacteria, such as Variovorax paradoxus TBEA6, utilize TDP as a sole carbon source, cleaving it into 3-mercaptopropionic acid (3MP) via a pathway involving cysteine dioxygenase homologs and CoA-transferases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Thiodipropionic acid can be synthesized through the hydrolysis of 3,3’-thiodipropionitrile. This process involves adding 3,3’-thiodipropionitrile to an aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid, under controlled conditions to prevent runaway reactions . The reaction is typically carried out at temperatures between 70 to 80°C to ensure high yield and prevent rapid heat generation .

Industrial Production Methods: In industrial settings, the production of 3,3’-thiodipropionic acid involves similar hydrolysis processes but on a larger scale. The reaction conditions are carefully monitored to maintain the concentration of 3,3’-thiodipropionitrile at or below 5% to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Thiodipropionic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Reduction: The compound can be reduced to form 3-mercaptopropionate, which is a precursor for polythioester synthesis.

Esterification: Using acid catalysts like hydrochloric acid or sulfuric acid, 3,3’-thiodipropionic acid can react with alcohols to form esters.

Major Products:

Oxidation: Dimer radical cations and other oxidized derivatives.

Reduction: 3-Mercaptopropionate.

Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHOS

- Molecular Weight : 178.21 g/mol

- Melting Point : 127°C to 134°C

- Solubility : Soluble in acetone and ethanol; slightly soluble in water.

Industrial Applications

1. Antioxidant in Polymers and Foodstuffs

- TDP is widely used as an antioxidant to stabilize polymers and prevent oxidative degradation. This property is critical in the production of plastics and coatings, where it helps to enhance the longevity of materials by inhibiting oxidation processes .

- In the food industry, TDP serves as an antioxidant for fats and oils, preventing spoilage due to oxidative reactions .

2. Crosslinking Agent

- TDP is employed as a crosslinking agent in various resin formulations. Its ability to form crosslinked structures contributes to improved mechanical properties and thermal stability of the final products .

Biological Applications

1. Microbial Metabolism Studies

- The bacterium Variovorax paradoxus can utilize this compound as its sole source of carbon and energy. Research has shown that this organism's metabolic pathways can provide insights into biodegradation processes and microbial ecology .

- Studies involving proteomic analyses and gene deletion have identified essential proteins involved in the catabolism of TDP, contributing to a better understanding of microbial metabolism .

2. Therapeutic Potential

- The antioxidant properties of TDP are being explored for potential therapeutic applications in preventing diseases related to oxidative stress. This includes research into its role in reducing cellular damage caused by free radicals .

Research Case Studies

Mechanism of Action

3,3’-Thiodipropionic acid functions primarily through its thiol group, which can donate hydrogen atoms to neutralize free radicals. This disrupts the chain reactions of lipid peroxidation, preserving cellular membranes and structural integrity . Additionally, its dual carboxyl groups enhance its ability to scavenge reactive oxygen species, further boosting its antioxidant efficacy .

Comparison with Similar Compounds

Structural and Functional Analogues

3,3'-Dithiodipropionic Acid (DTDP)

- Structure : Contains a disulfide (-S-S-) bond instead of a thioether.

- Applications : Used in PHA biosynthesis but results in lower molecular weights ($ M_n $ 49–67 kDa) and higher polydispersity (4.6–6.1) compared to TDP-derived polymers .

- Biodegradation : Rhodococcus erythropolis MI2 metabolizes DTDP via distinct pathways, though its degradation efficiency differs from TDP .

3-Mercaptopropionic Acid (3MP)

- Relationship to TDP: A cleavage product of TDP catabolism. 3MP is oxygenated to 3-sulfinopropionate in V. paradoxus TBEA6, a critical step for PTE synthesis .

- Polymer Properties : Copolymers incorporating 3MP exhibit reduced crystallinity and altered thermal stability compared to TDP-based polymers .

Thiodiacetic Acid

- Structure : Contains a thioether linkage but shorter carboxylic acid chains.

- Natural Occurrence : A cysteine metabolite, unlike synthetic TDP and DTDP .

- Biological Activity : Less effective in polymer synthesis but shares sulfur-enhanced coordination properties in metal complexes .

Fumaric Acid

- Function : A naturally occurring dicarboxylic acid used as an iron supplement, contrasting with TDP’s antioxidant and polymer precursor roles .

Antioxidant Efficacy

Biotechnological Pathways

TDP Catabolism in V. paradoxus TBEA6

Uptake : TDP is transported into cells via specialized proteins .

Cleavage : TDP → 3MP + propionyl-CoA, mediated by CoA-transferases .

Oxidation: 3MP → 3-sulfinopropionate via 3MP dioxygenase .

Polymerization: 3MP-CoA monomers are incorporated into PTEs .

DTDP Utilization

Key Research Findings

- Contradictions in Polymer Yields : TDP concentration and carbon source (e.g., fructose vs. oils) significantly affect PHA content (19–63%) .

- Enzymatic Specificity: V.

- Industrial Scalability : Lipase-catalyzed esterification of TDP with alkanediols achieves high yields (81–90%) and molecular weights (>600 kDa) without solvents .

Biological Activity

3,3'-Thiodipropionic acid (TDP), also known as 3,3'-thiobispropanoic acid, is an organic compound that has garnered attention for its biological activities, particularly in microbial metabolism and potential applications in biochemistry and materials science. This article explores the biological activity of TDP, focusing on its metabolic pathways, enzymatic interactions, and implications in various fields.

Metabolism and Microbial Utilization

Microbial Catabolism of TDP

The most significant biological activity of TDP is its utilization by certain microorganisms as a carbon and energy source. Notably, Variovorax paradoxus strain TBEA6 is one of the few organisms capable of metabolizing TDP. This bacterium cleaves TDP into 3-mercaptopropionate (3MP), which serves as a precursor for polythioester synthesis .

Key Findings from Research:

- Proteomic Analysis : A proteomic approach was employed to identify proteins involved in TDP metabolism. Eight new protein candidates were discovered that participate in the degradation of TDP. Notably, two enoyl-CoA hydratases (Ech-20 and Ech-30) were found to be essential for TDP utilization .

- Gene Deletion Studies : Deletion mutants of Ech-20 and Ech-30 exhibited impaired growth when cultured with TDP, indicating their critical role in the metabolic pathway . The study also highlighted a putative crotonase family protein that may contribute to TDP catabolism.

- Proposed Pathway : The proposed metabolic pathway involves the conversion of TDP to 3MP through several intermediates. Initial steps include the cleavage of TDP to 3MP followed by further processing into 3-sulfinopropionate (3SP) and ultimately entering central metabolic pathways .

Enzymatic Interactions

Enzyme Characterization

Further characterization of enzymes involved in TDP metabolism revealed interesting interactions:

- Ech-20 Stability : Thermal shift assays indicated that Ech-20 exhibits increased stability when interacting with TDP-CoA but not directly with TDP itself. This suggests that Ech-20 may utilize CoA-activated intermediates rather than TDP directly .

- Enzyme Functionality : The study identified that while some enzymes like the FAD-dependent oxidoreductase Fox were initially thought to be involved in TDP catabolism, they were later shown not to participate directly in this process .

Applications and Implications

Biotechnological Potential

The ability of V. paradoxus to metabolize TDP opens avenues for biotechnological applications:

- Polythioester Production : The conversion of TDP to 3MP can facilitate the production of polythioesters, which have applications in materials science due to their unique properties .

- Metabolic Engineering : Understanding the metabolic pathways associated with TDP can lead to engineered strains capable of producing valuable biopolymers or other compounds from this substrate.

Case Studies

Several studies have investigated the biological activity of TDP:

-

Study on Variovorax paradoxus :

- Focused on identifying proteins involved in the catabolism of TDP.

- Utilized proteomic analyses and gene deletion techniques.

- Results indicated essential roles for specific enzymes in the degradation pathway.

- Electron Transfer Reactions :

Q & A

Basic Research Questions

Q. How is 3,3'-Thiodipropionic acid (TDPA) identified and quantified in experimental settings?

TDPA is typically characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantification. For example, proton NMR can resolve the thioether linkage (δ ~2.7–3.0 ppm for CH₂-S-CH₂) and carboxylic acid protons (δ ~12 ppm) . Mass spectrometry (MS) with electrospray ionization (ESI) is used to confirm molecular weight (C₆H₁₀O₄S, MW 178.21) and fragmentation patterns .

Q. What are the primary roles of TDPA as an antioxidant in laboratory research?

TDPA acts as a radical scavenger by donating hydrogen atoms to terminate oxidation chain reactions. Its mechanism involves forming stable sulfur-centered radicals, preventing lipid peroxidation or protein oxidation in biological samples. For instance, in polymer studies, TDPA (at 0.1–1.0 wt%) reduces carbonyl formation in accelerated aging tests by >50% compared to controls .

Q. What enzymatic methods are used to synthesize TDPA derivatives like dialkyl esters?

Lipase-catalyzed esterification (e.g., using Lipozyme TL IM) enables the synthesis of dialkyl esters (e.g., didodecyl or distearyl esters) under solvent-free conditions. Reaction optimization includes controlling water activity (<0.3) and temperatures (50–70°C), achieving yields >90% for diesters like dioctyl 3,3'-thiodipropionate .

Advanced Research Questions

Q. What proteomic approaches elucidate TDPA catabolism in Variovorax paradoxus?

Comparative proteomics using 2D gel electrophoresis and MALDI-TOF-MS/MS identified upregulated enzymes during TDPA degradation. Key proteins include 3-mercaptopropionate dioxygenase (MPD, 2.5-fold increase) and acyl-CoA synthetases (ACS, 3.1-fold increase). These findings map to the tpa gene cluster (e.g., tpaA, tpaB), which encodes sulfur-oxidizing enzymes . Thermal shift assays further validated ligand binding (e.g., TDP-CoA to Ech-30, ΔTₘ = 8°C) .

Q. How do TDPA metabolic pathways differ between bacterial strains?

Variovorax paradoxus TBEA6 degrades TDPA via 3-sulfinopropionyl-CoA intermediates, requiring a tpa-encoded sulfur oxidation pathway . In contrast, Ralstonia eutropha utilizes TDPA for polythioester biosynthesis via β-oxidation-like steps, producing 3-mercaptopropionate (3MP) monomers . Strain-specific differences include the absence of tpaH (a CoA-transferase) in Ralstonia, limiting sulfur assimilation efficiency by ~40% .

Q. What challenges arise in engineering bacteria for polythioester (PTE) biosynthesis using TDPA?

Key challenges include (i) toxicity of 3MP intermediates, which reduces cell viability by 60% at 5 mM concentrations, and (ii) low PTE yields (<15% cell dry weight) due to competing pathways (e.g., TDPA catabolism). Solutions involve knockout of tpa genes (e.g., ΔtpaA) and overexpression of phaC (PHA synthase) to redirect flux toward PTE synthesis .

Q. Methodological Considerations

- Contradictions in Data : Discrepancies in TDPA degradation efficiency between Variovorax (95% in 48 h) and Rhodococcus erythropolis (70% in 72 h) suggest strain-specific enzymatic kinetics .

- Experimental Design : For proteomic studies, use of isotopically labeled TDPA (e.g., ¹³C-TDPA) improves pathway resolution in pulse-chase experiments .

Properties

IUPAC Name |

3-(2-carboxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJQKYXPKWQWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044200 | |

| Record name | 3,3'-Thiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Lustrous pearlescent solid; [CHEMINFO] White powder with a stench; [Alfa Aesar MSDS], Solid | |

| Record name | Propanoic acid, 3,3'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiodipropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-Thiobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN HOT WATER, ALC, ACETONE; 1 G DISSOLVES IN 26.9 ML WATER @ 26 °C, 37.2 mg/mL at 26 °C | |

| Record name | THIODIPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-Thiobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000143 [mmHg] | |

| Record name | Thiodipropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NACREOUS LEAFLETS FROM HOT WATER | |

CAS No. |

111-17-1 | |

| Record name | Thiodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Thiodipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Thiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-thiodi(propionic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBK323ED8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIODIPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-Thiobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | THIODIPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-Thiobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.